2-Cyano-acetimidic acid benzyl ester
Description
2-Cyano-acetimidic acid benzyl ester is a synthetic organic compound characterized by a benzyl ester group linked to a cyano-acetimidic acid backbone.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
benzyl 2-cyanoethanimidate |
InChI |
InChI=1S/C10H10N2O/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5,12H,6,8H2 |
InChI Key |
YMJZVTRXKMWFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=N)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons

* Structural formula inferred: Benzyl-O-CO-C(CN)=NH-CH₃
Key Findings from Comparative Analysis
Structural Differences and Reactivity: Unlike caffeic acid or asiatic acid benzyl esters, this compound lacks aromatic phenolic groups but includes a cyano group. This may reduce antioxidant capacity but enhance electrophilic reactivity, making it a candidate for forming covalent adducts in medicinal chemistry . The acetimidic acid moiety (NH-C=O) could participate in hydrogen bonding or coordination chemistry, similar to oxamide derivatives (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) .
Synthesis and Stability: Benzyl ester bonds in analogs like DHP-glucosyl benzyl ester are highly pH-sensitive, forming optimally at pH 4 and hydrolyzing under alkaline conditions . This suggests that this compound may require acidic conditions for synthesis and storage. In contrast, asiatic acid benzyl ester synthesis involves targeted esterification at specific carbon positions to enhance bioactivity .
Biological and Industrial Applications: CABE and cinnamic acid benzyl ester exhibit antioxidant and antimicrobial activities, respectively . The cyano group in this compound could redirect its utility toward enzyme inhibition or agrochemical intermediates.
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